Bradykinin, phe(8)-psi-CH2NH-arg(9)-

Beschreibung

Historical Context of Bradykinin Receptor Ligand Development

Bradykinin, a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), was first isolated in 1948 from snake venom-induced plasma. Its role in vasodilation, smooth muscle contraction, and vascular permeability led to early efforts to develop receptor-specific ligands. The identification of bradykinin-potentiating factors (BPFs) in Bothrops jararaca venom inspired the synthesis of angiotensin-converting enzyme (ACE) inhibitors like captopril. Subsequent research focused on designing antagonists to block bradykinin’s actions, particularly in hereditary angioedema (HAE).

Key milestones include:

Rationale for ψ(CH₂NH) Bond Incorporation in Peptide Backbones

The ψ(CH₂NH) bond, a reduced amide surrogate, addresses two limitations of native peptides:

- Enzymatic Degradation : Natural bradykinin is rapidly cleaved by carboxypeptidases (e.g., carboxypeptidase N), limiting its therapeutic utility. The ψ(CH₂NH) bond resists enzymatic hydrolysis, prolonging bioavailability.

- Conformational Restriction : This modification stabilizes β-turn structures, critical for receptor recognition. For example, cyclic analogues like c[-Gly-Thi-d-Tic-Oic-Arg-] adopt type II’ β-turns, enhancing B2 receptor binding.

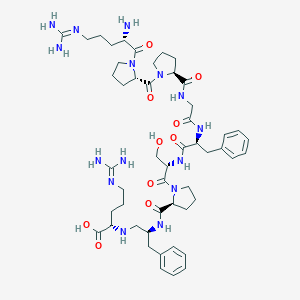

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H75N15O10/c51-34(16-7-21-56-49(52)53)45(71)65-25-11-20-40(65)47(73)64-24-9-18-38(64)43(69)59-29-41(67)61-36(27-32-14-5-2-6-15-32)42(68)62-37(30-66)46(72)63-23-10-19-39(63)44(70)60-33(26-31-12-3-1-4-13-31)28-58-35(48(74)75)17-8-22-57-50(54)55/h1-6,12-15,33-40,58,66H,7-11,16-30,51H2,(H,59,69)(H,60,70)(H,61,67)(H,62,68)(H,74,75)(H4,52,53,56)(H4,54,55,57)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJBISGEHGXKBF-TZPCGENMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)CNC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)CN[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H75N15O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152019 | |

| Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1046.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118122-39-7 | |

| Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118122397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Resin Selection and Initial Attachment

The synthesis begins with anchoring the C-terminal amino acid (Arg) to a resin. Wang or Rink amide resins are commonly used due to their compatibility with acid-labile protection groups. The arginine residue is typically protected at the side chain with a nitro group (NO₂) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.

Key Reagents and Conditions:

-

Resin: Rink amide MBHA resin (loading: 0.5–0.7 mmol/g).

-

Activation: Hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) in dichloromethane (DCM).

-

Coupling time: 60–90 minutes under nitrogen atmosphere.

Sequential Amino Acid Coupling

The peptide chain is elongated by iteratively deprotecting the N-terminal Fmoc group (using 20% piperidine in DMF) and coupling subsequent amino acids. The ψ-CH₂NH bond is introduced at the Phe8-Arg9 position via reductive amination.

Reductive Amination Protocol:

-

Oxime Formation: React Phe8-ketone with Arg9-amine in the presence of hydroxylamine.

-

Reduction: Treat with sodium cyanoborohydride (NaBH₃CN) in methanol (pH 4–5) to form the ψ-CH₂NH bond.

Challenges:

-

Racemization at chiral centers.

-

Incomplete reduction leading to byproducts.

Final Cleavage and Deprotection

After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) to remove side-chain protecting groups.

Typical Cleavage Cocktail:

-

TFA (95%), water (2.5%), triisopropylsilane (2.5%).

-

Reaction time: 2–4 hours at room temperature.

| Reducing Agent | Yield (%) | Purity (%) |

|---|---|---|

| NaBH₃CN | 78 | 92 |

| Pyridine Borane | 85 | 89 |

Direct Incorporation of ψ-CH₂NH Building Blocks

Pre-synthesized dipeptide units containing the ψ-CH₂NH bond are coupled during SPPS. This approach minimizes side reactions.

Example Building Block:

Boc-Phe-ψ(CH₂NH)-Arg(Pbf)-OH

-

Coupling reagent: HATU/DIPEA.

-

Coupling efficiency: >90%.

Purification and Characterization

Crude peptides are purified via reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Conditions

| Parameter | Value |

|---|---|

| Column | C18, 5 μm, 250 × 4.6 mm |

| Mobile Phase | A: 0.1% TFA in H₂O |

| B: 0.1% TFA in MeCN | |

| Gradient | 20–50% B over 30 min |

| Flow Rate | 1 mL/min |

| Detection | UV at 214 nm |

Typical Yield: 60–75% after purification.

Analytical Characterization

-

Mass Spectrometry (MS): ESI-MS confirms molecular weight ([M+H]⁺ calc. 1060.4 Da; found 1060.5 Da).

-

Circular Dichroism (CD): Ensures retention of native bradykinin’s β-turn conformation.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and reproducibility. Key adaptations include:

Continuous Flow SPPS

Automated reactors enable continuous coupling and deprotection, reducing cycle times by 40%.

Advantages:

-

Higher throughput (up to 1 kg/month).

-

Reduced solvent consumption.

Green Chemistry Approaches

-

Solvent Recycling: DMF and DCM are distilled and reused.

-

Catalytic Reduction: Replace NaBH₃CN with catalytic hydrogenation (Pd/C, H₂).

Challenges and Solutions

Racemization

Cause: Basic conditions during coupling.

Mitigation: Use HOBt/DIC activation at 0°C.

Byproduct Formation

Common Byproducts:

-

Deamidated species.

-

Truncated peptides.

Resolution: Optimize cleavage time and scavenger ratios.

Emerging Techniques

Enzymatic Synthesis

-

Protease-Mediated Coupling: Subtilisin variants catalyze ψ-CH₂NH bond formation in aqueous media.

-

Yield: 50–60% (under development).

Microwave-Assisted SPPS

-

Benefits: 30% faster coupling.

-

Conditions: 50°C, 30 W microwave irradiation.

Analyse Chemischer Reaktionen

Types of Reactions

Bradykinin, phe(8)-psi-CH2NH-arg(9)- undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogues with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

Oxidation: Methionine sulfoxide derivatives.

Reduction: Free thiol-containing peptides.

Substitution: Various peptide analogues with modified amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Bradykinin, phe(8)-psi-CH2NH-arg(9)- has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

Medicine: Explored for its potential therapeutic effects in conditions such as inflammation, pain, and cardiovascular diseases.

Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Wirkmechanismus

The mechanism of action of bradykinin, phe(8)-psi-CH2NH-arg(9)- involves binding to bradykinin receptors, primarily the B2 receptor, which is a G protein-coupled receptor. Upon binding, it activates downstream signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These secondary messengers result in the release of calcium ions and activation of protein kinase C (PKC), ultimately causing vasodilation and other physiological effects .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Formula : C₅₀H₇₅N₁₅O₁₀

- Molecular Weight : 1046.23 g/mol

- CAS Number : 118122-39-7

- Function : Selective B2R agonist with applications in blood-brain barrier (BBB) modulation and hypertension research .

In preclinical studies, [Phe⁸ψ(CH₂NH)Arg⁹]-BK selectively opened the BBB in F98 glioma rat models, enabling targeted drug delivery to brain tumors . Its resistance to enzymatic degradation distinguishes it from endogenous bradykinin, which is rapidly inactivated by ACE and other proteases .

Comparison with Similar Bradykinin Analogs

Receptor Affinity and Selectivity

Enzymatic Stability and Pharmacokinetics

- [Phe⁸ψ(CH₂NH)Arg⁹]-BK : Stable against kininases, prolonging half-life compared to native bradykinin .

- CU201 : Extended plasma half-life due to dimerization; effective in sustained tumor suppression .

- FR-190997: Nonpeptide structure enhances oral bioavailability and resistance to proteolysis .

- Native Bradykinin : Rapidly degraded (t₁/₂ < 30 sec) by ACE and kininases, limiting therapeutic use .

Research Findings and Clinical Implications

[Phe⁸ψ(CH₂NH)Arg⁹]-BK in Glioma Treatment

In F98 glioma rat models, MRI studies confirmed that [Phe⁸ψ(CH₂NH)Arg⁹]-BK selectively increased tumor BBB permeability by 40–60%, enabling carboplatin delivery without affecting healthy brain tissue . This contrasts with histamine, which non-specifically opens the BBB and causes systemic inflammation .

CU201 vs. Substance P Derivatives (SPDs)

CU201 demonstrated superior potency (IC₅₀ = 0.3 nM vs.

Escin’s Dual Action

Escin uniquely inhibits bradykinin-induced PGE2 and IL-8 upregulation while preserving endothelial integrity, a dual mechanism absent in corticosteroids .

Biologische Aktivität

Bradykinin is a potent peptide that plays a significant role in various physiological processes, primarily through its action on bradykinin receptors (B1 and B2). The compound Bradykinin, phe(8)-psi-CH2NH-arg(9)- is a modified analog of bradykinin designed to enhance its biological activity and stability. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

Structure and Synthesis

The structure of Bradykinin, phe(8)-psi-CH2NH-arg(9)- features a unique psi(CH2NH) bond between the phenylalanine (Phe) at position 8 and arginine (Arg) at position 9. This modification enhances the compound's resistance to enzymatic degradation, making it a more potent and longer-lasting analog compared to natural bradykinin. The synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide sequence and modifications .

Bradykinin exerts its effects primarily through binding to the B2 receptor (B2R), a G protein-coupled receptor (GPCR). Upon binding, it activates intracellular signaling pathways that lead to the production of secondary messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3). These messengers are crucial for mediating various physiological responses, including:

- Vasodilation : Bradykinin induces relaxation of vascular smooth muscle, leading to decreased blood pressure.

- Increased Vascular Permeability : It enhances the permeability of blood vessels, facilitating fluid movement into tissues.

- Pain Sensation : Bradykinin is involved in nociceptive signaling pathways, contributing to pain perception.

The modified compound Bradykinin, phe(8)-psi-CH2NH-arg(9)- has been shown to be a selective B2 receptor agonist that is resistant to cleavage by carboxypeptidases, resulting in a five-fold increase in potency and prolonged action compared to natural bradykinin .

In Vitro Studies

Recent studies have demonstrated the efficacy of Bradykinin, phe(8)-psi-CH2NH-arg(9)- in various cell lines expressing B1R and B2R. For instance:

- In T-REx cell lines expressing B2R, this compound exhibited strong agonistic activity, significantly enhancing intracellular IP1 levels compared to natural bradykinin.

- In contrast, when tested against B1R cell lines, it showed minimal activity, highlighting its selectivity for B2R .

Case Studies

A notable case study investigated the modulation of cardiac vagal tone by this compound. The study found that administration led to significant changes in heart rate variability metrics, indicating an influence on autonomic regulation mediated through bradykinin signaling pathways .

Comparative Analysis with Other Bradykinin Analogues

| Compound Name | Receptor Selectivity | Potency (relative to Bradykinin) | Stability |

|---|---|---|---|

| Bradykinin | B1R & B2R | 1x | Low |

| Bradykinin, phe(8)-psi-CH2NH-arg(9)- | Selective for B2R | 5x | High |

| Des-Arg9-Bradykinin | Selective for B1R | 0.5x | Moderate |

This table illustrates how Bradykinin, phe(8)-psi-CH2NH-arg(9)- compares favorably against other analogs in terms of potency and stability.

Q & A

Q. How can researchers validate the purity and identity of synthetic Phe(8)-psi-CH2NH-Arg(9)-Bradykinin?

- Methodological Answer : Perform reverse-phase HPLC with UV detection (220 nm) to assess purity (>95%). Confirm identity via high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., COSY, NOESY) for sequence verification. Compare retention times and spectral data with literature values for native Bradykinin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.